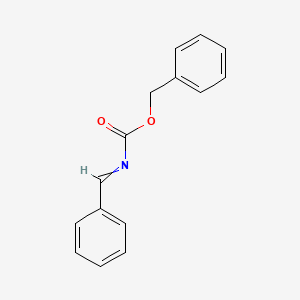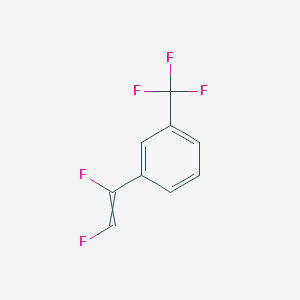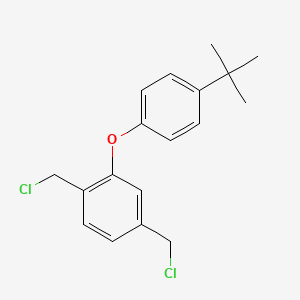
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene is an organic compound that features a tert-butylphenoxy group and two chloromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-tert-Butylphenol+Benzyl chlorideNaOH, Refluxthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of ethers, esters, or amines depending on the nucleophile used.
Oxidation: Formation of phenols, aldehydes, or ketones.
Reduction: Formation of methyl-substituted derivatives.
Applications De Recherche Scientifique
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can trigger various cellular pathways and responses, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-tert-Butylphenoxy)-2-oxo-ethyl methacrylate: A related compound with a methacrylate group, used in polymer chemistry.
2-(4-tert-Butylphenoxy)cyclohexanol: Another similar compound with a cyclohexanol group, used as an intermediate in the synthesis of pesticides.
Uniqueness
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene is unique due to its dual chloromethyl groups, which provide versatile reactivity for various chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.
Propriétés
Numéro CAS |
494797-90-9 |
|---|---|
Formule moléculaire |
C18H20Cl2O |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-1,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C18H20Cl2O/c1-18(2,3)15-6-8-16(9-7-15)21-17-10-13(11-19)4-5-14(17)12-20/h4-10H,11-12H2,1-3H3 |
Clé InChI |
QRARIBMBIRJCGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


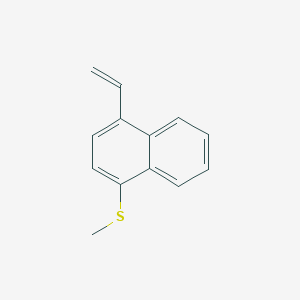
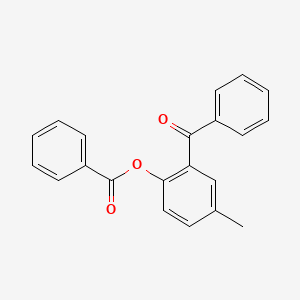
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
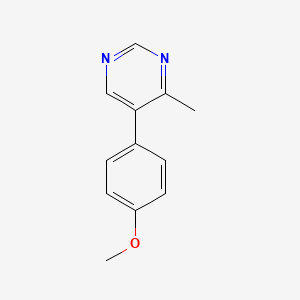
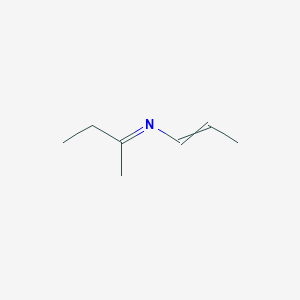
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
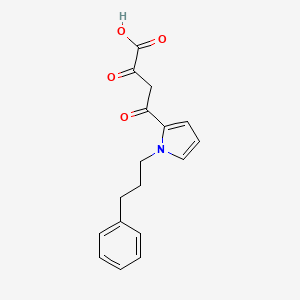
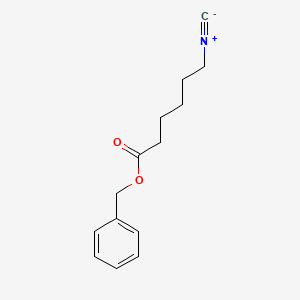
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)
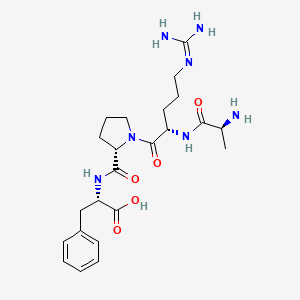
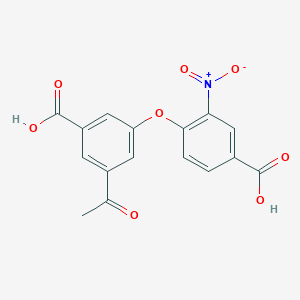
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
